1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system fused with a pyrimidine ring. At position 3, a benzyl group is attached, while position 2 is substituted with a piperidine-4-carboxamide moiety. The carboxamide side chain includes a 2-(cyclohex-1-en-1-yl)ethyl group, which introduces a lipophilic, conformationally flexible element. Its synthesis likely involves coupling a preformed thienopyrimidinone intermediate with a piperidine-carboxamide derivative, as seen in analogous procedures .
Properties
IUPAC Name |
1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2S/c32-25(28-15-11-20-7-3-1-4-8-20)22-12-16-30(17-13-22)27-29-23-14-18-34-24(23)26(33)31(27)19-21-9-5-2-6-10-21/h2,5-7,9-10,14,18,22H,1,3-4,8,11-13,15-17,19H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQABCHMGGOMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide belongs to a class of thienopyrimidine derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the synthesis, biological activity, and potential applications of this compound based on recent studies.
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions, where starting materials are transformed through various chemical processes. For instance, the synthesis of similar compounds has been reported using methods such as:
- Condensation Reactions : Combining thienopyrimidine precursors with various substituents to form the desired structure.
- Functional Group Modifications : Introducing functional groups that enhance biological activity or solubility.
In the case of this compound, the specific synthetic pathways are critical for achieving high yields and purity necessary for biological testing.
Antitumor Activity
Thienopyrimidine derivatives have been extensively studied for their antitumor properties . Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds in this class have shown potential to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Oncogenic Pathways : Some derivatives target specific proteins involved in tumor growth, such as MDM2, which is crucial for regulating p53 activity in cancer cells.
A study highlighted that certain thienopyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the benzyl and piperidine moieties could enhance their antitumor efficacy .
Antimicrobial Activity
In addition to anticancer properties, thienopyrimidines have demonstrated promising antimicrobial activities :
- Broad-Spectrum Activity : These compounds have been tested against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) in the range of 1.95–15.62 μg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Thienopyrimidine A | 3.91 | Antibacterial |
| Thienopyrimidine B | 7.81 | Antifungal |
| Thienopyrimidine C | 15.62 | Antiviral |
Case Studies
Several studies have focused on evaluating the biological activity of thienopyrimidine derivatives similar to the compound :
- Study on Antitumor Activity : A series of thienopyrimidines were synthesized and tested against human cancer cell lines. Results indicated that modifications at the benzyl position significantly increased cytotoxicity .
- Antimicrobial Evaluation : Another study assessed various thienopyrimidine derivatives against a panel of bacterial strains. The findings suggested that structural variations influenced antimicrobial potency .
Scientific Research Applications
Antitumor Activity
Research indicates that the compound has potential as an antitumor agent . Similar thieno[3,2-d]pyrimidine derivatives have been shown to inhibit critical protein kinases such as PKB (Akt), which are involved in tumor growth and survival. The interaction of this compound with these targets suggests mechanisms for its biological activity and presents opportunities for further development into anticancer therapies .
Antimicrobial Properties
Compounds with similar structural frameworks have demonstrated antimicrobial activities . The ability to inhibit bacterial growth and proliferation is a significant area of interest, as it could lead to the development of new antibiotics or treatments for resistant strains .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Substitution reactions to introduce the piperidine and cyclohexenyl groups.
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety of this compound. By altering substituents on the thieno-pyrimidine core or piperidine ring, researchers can potentially enhance biological activity or reduce toxicity .
Case Studies and Research Findings
Several studies have focused on similar compounds within the thieno[3,2-d]pyrimidine class:
These studies illustrate the diverse potential applications of compounds related to 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide , highlighting its relevance in drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Thieno[3,2-d]pyrimidinone vs. Benzodiazol-2-one: The target compound’s thienopyrimidinone core differs from benzodiazol-2-one derivatives (e.g., 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide in ). The latter lacks sulfur in the fused ring system, which may alter electronic properties and binding affinity. Benzodiazolones are often associated with 8-oxoguanine DNA glycosylase (OGG1) inhibition , whereas thienopyrimidinones are linked to kinase targets .
- Pyrimidine Derivatives: Compounds like N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide () share the thienopyrimidinone core but differ in substituents.
Carboxamide Substituents
Cyclohexenylethyl vs. Aromatic Groups :
The target compound’s cyclohexenylethyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility. In contrast, compounds with aromatic carboxamides (e.g., 4h in , which has a benzylpiperidine group) prioritize π-π stacking interactions in binding pockets . highlights that cyclohexyl carboxamides are critical for mitofusin activation, suggesting the target compound may share this activity .Piperidine Linker Variations :
Jak2 inhibitors in use piperidine carboxamides with fluorobenzyl or heterocyclic groups to optimize hinge-region interactions. The target compound’s cyclohexenylethyl chain may occupy a hydrophobic pocket distinct from the fluorobenzyl groups in Jak2-targeted molecules .
Physicochemical and Pharmacokinetic Properties
Key Research Findings and Implications
- Structural Insights : The cyclohexenylethyl group distinguishes the target compound from aryl-substituted analogs, offering a balance between lipophilicity and conformational flexibility. This may enhance blood-brain barrier penetration compared to polar derivatives .
- Synthetic Feasibility : The compound’s synthesis likely follows established carboxamide coupling methods, as seen in and . However, the cyclohexenylethyl group may require specialized precursors.
- Further in vitro profiling is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
